- Reaction of aminobenzimidazoles with 4-hydroxy-6-methyl-2-pyrone and 4-hydroxycoumarinSynthetic Communications, 1999, 29(14), 2435-2445,
Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)

1H-1,3-benzodiazol-5-amine structure
상품 이름:1H-1,3-benzodiazol-5-amine
1H-1,3-benzodiazol-5-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-BENZOIMIDAZOL-5-YLAMINE
- 1H-1,3-Benzimidazol-5-amine
- 1H-Benzimidazol-6-amine
- 3H-Benzoimidazol-5-Ylamine
- 5-Aminobenzimidazole
- 5-AMinobenzotriazole
- 6-AMINO-1H-BENZIMIDAZOLE
- 1H-1,3-Benzodiazol-6-amine
- 1H-Benzo[d]imidazol-5-amine
- 6-Aminobenzimidazole
- NSC 231612
- 1H-Benzimidazol-5-amine
- 1H-Benzo[d]imidazol-6-amine
- 1H-1,3-benzodiazol-5-amine
- Benzimidazole, 6-amino-
- BENZIMIDAZOLE, 5-AMINO-
- Benzimidazol-5-ylamine
- Benzimidazol-5-amine
- 5-amino-1h-benzimidazole
- 1H-benzimidazol-5-ylamine
- 5-AMINO-1H-
- 1H-Benzimidazol-5-amine (9CI)
- Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
- Benzimidazole, 5-amino- (8CI)
- 3H-Benzo[d]imidazol-5-amine
- SCHEMBL115965
- DTXSID70239406
- MFCD00465258
- 5-AMINO-1H-BENZOIMIDAZOLE
- MFCD00831692
- F2158-1066
- 2P-043
- NCGC00184564-01
- A2605
- 3H-benzimidazol-5-ylamine
- CHEMBL1617811
- BENZIMIDAZOLE, 5(OR 6)-AMINO-
- Oprea1_342288
- BCP11467
- 55299-95-1
- 5-aminobenzimidazole, AldrichCPR
- 1H-benzoimidazol-5-amine
- DTXCID50161897
- 5-aminobenzimdazole
- 6-Aminobenzimidazole, 95%
- 934-22-5
- UNII-7L7289019S
- (1H-benzimidazol-5yl) amine
- NSC-231612
- Oprea1_610116
- BDBM50455561
- NSC231612
- 5-amino-1H-benzo[d]imidazole
- CS-0096864
- 1H-Benzimidazol-6-amine #
- 5-amino benzimidazole
- J-519689
- 3H-benzimidazol-5-amine
- SY002960
- Z1741960823
- 1H-benzimidazole-6-amine
- 7L7289019S
- EN300-57442
- STK731665
- AC-2803
- 5-amino-benzimidazole
- F11742
- 1H-1 pound not3-Benzimidazol-5-amine
- AKOS000111798
- AMINOBENZIMIDAZOLE, 5-
- NCGC00184564-02
- benzimidazolamine
- AKOS003574217
- NS00039556
- AH-034/32844026
- Q27268505
- 3H-BENZO(D)IMIDAZOL-5-AMINE
- 1H-benzimidazol-5-amine dihydrochloride
- PS-4509
- ALBB-023267
- 5-aminobenzimidazol
- BBL011727
- EINECS 213-279-0
-
- MDL: MFCD00465258
- 인치: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
- InChIKey: WFRXSXUDWCVSPI-UHFFFAOYSA-N
- 미소: N1C2C(=CC=C(C=2)N)NC=1
계산된 속성
- 정밀분자량: 133.063997g/mol
- 표면전하: 0
- XLogP3: 1.1
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 회전 가능한 화학 키 수량: 0
- 동위원소 질량: 133.063997g/mol
- 단일 동위원소 질량: 133.063997g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 54.7Ų
- 중원자 수량: 10
- 복잡도: 126
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
실험적 성질
- 색과 성상: White to Yellow Solid
- 밀도: 1.367
- 융해점: 162.0 to 167.0 deg-C
- 비등점: 222°C/3.5mmHg(lit.)
- 플래시 포인트: 273.2℃
- PSA: 54.70000
- LogP: 1.72630
- 최대 파장 (λmax): 300(EtOH)(lit.)
1H-1,3-benzodiazol-5-amine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 22-36
- 보안 지침: S26; S36/37/39
- RTECS 번호:DD5785000
-
위험물 표지:
- 저장 조건:Room temperature
- 위험 등급:IRRITANT
- 위험 용어:R36/37/38
1H-1,3-benzodiazol-5-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24445-2.5g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 2.5g |
$38.0 | 2023-09-15 | |
Enamine | EN300-24445-5.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 5.0g |
$67.0 | 2023-02-14 | |
Enamine | EN300-24445-10.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 10.0g |
$126.0 | 2023-02-14 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2605-5G |
5-Aminobenzimidazole |
934-22-5 | >98.0%(GC) | 5g |
¥690.00 | 2024-04-15 | |
TRC | A630858-5g |
5-Aminobenzimidazole |
934-22-5 | 5g |
$ 184.00 | 2023-04-19 | ||
Enamine | EN300-57442-25.0g |
1H-1,3-benzodiazol-6-amine |
934-22-5 | 95% | 25.0g |
$241.0 | 2023-02-09 | |
abcr | AB156757-25 g |
1H-1,3-Benzimidazol-5-amine, 95%; . |
934-22-5 | 95% | 25g |
€304.80 | 2023-05-08 | |
Life Chemicals | F2158-1066-1g |
1H-1,3-benzodiazol-5-amine |
934-22-5 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-262397-1 g |
5-Aminobenzimidazole, |
934-22-5 | >99% | 1g |
¥752.00 | 2023-07-11 | |
Ambeed | A453802-5g |
6-Aminobenzimidazole |
934-22-5 | 97% | 5g |
$34.0 | 2025-02-26 |
1H-1,3-benzodiazol-5-amine 합성 방법
합성회로 1
합성회로 2
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide , Graphene (oxide) Solvents: Methanol ; 90 °C
참조
- Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditionsChemical Engineering Journal (Amsterdam, 2017, 314, 328-335,
합성회로 3
합성회로 4
반응 조건
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
참조
- Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal AgentsCombinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95,
합성회로 5
합성회로 6
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) , Rhodium , Silica Solvents: Water ; 7 - 30 min, 110 °C
참조
- Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in waterGreen Chemistry, 2017, 19(14), 3400-3407,
합성회로 7
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ; 25 min, 110 °C
참조
- Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of NitroarenesChemistry - A European Journal, 2018, 24(54), 14418-14424,
합성회로 8
합성회로 9
합성회로 10
합성회로 11
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) , Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ; 10 h, 100 °C
참조
- Efficient and highly selective iron-catalyzed reduction of nitroarenesChemical Communications (Cambridge, 2011, 47(39), 10972-10974,
합성회로 12
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C
참조
- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol , Water ; 2 h, 72 - 76 °C
참조
- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitorJournal of Heterocyclic Chemistry, 2020, 57(1), 436-455,
합성회로 14
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ; 60 min, 110 °C
참조
- Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in WaterACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191,
합성회로 15
합성회로 16
반응 조건
1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
참조
- Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro GroupsOrganic Letters, 2005, 7(22), 5087-5090,
합성회로 17
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) , Tin oxide (SnO2) (carbon supported) Solvents: Methanol ; 60 min, 110 °C
참조
- Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer ReactionChemistrySelect, 2017, 2(27), 8288-8295,
합성회로 18
합성회로 19
반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ; 60 min, 110 °C
참조
- Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromaticsNano-Structures & Nano-Objects, 2017, 10, 116-124,
합성회로 20
반응 조건
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 30 min, rt
참조
- Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamatesSynthesis, 2006, (19), 3316-3340,
1H-1,3-benzodiazol-5-amine Raw materials
1H-1,3-benzodiazol-5-amine Preparation Products
1H-1,3-benzodiazol-5-amine 관련 문헌
-
Borvornwat Toviwek,Jennifer Riley,Nicole Mutter,Mark Anderson,Lauren Webster,Irene Hallyburton,Duangkamol Gleeson,Kevin D. Read,M. Paul Gleeson RSC Med. Chem. 2022 13 1587
-
Fei Xing,Mengying Zhang,Ziqi Wang,Guohua Sun,Hongqing Niu,Dezhen Wu RSC Adv. 2019 9 33664
-
Yifei Shi,Xinlin Tuo Mater. Adv. 2020 1 595
-
4. A CO2-philic ferrocene-based porous organic polymer for solar-driven CO2 conversion from flue gasZhou Fang,Yuqi Wang,Yue Hu,Bing Yao,Zhizhen Ye,Xinsheng Peng J. Mater. Chem. A 2023 11 18272
-
Jianwei Li,Guangcheng Zhang,Yao Yao,Zhanxin Jing,Lisheng Zhou,Zhonglei Ma RSC Adv. 2016 6 60094
934-22-5 (1H-1,3-benzodiazol-5-amine) 관련 제품
- 51-17-2(Benzimidazole)
- 91-19-0(Quinoxaline)
- 92-82-0(Phenazine)
- 580-15-4(6-Aminoquinoline)
- 578-68-7(quinolin-4-amine)
- 94-52-0(5-nitro-1H-1,3-benzodiazole)
- 580-19-8(7-Aminoquinoline)
- 273-21-2(4-Azabenzimidazole)
- 253-82-7(Quinazoline)
- 2176201-04-8(1-{1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole)
추천 공급업체
atkchemica
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:934-22-5)1H-1,3-benzodiazol-5-amine

순결:99%
재다:100g
가격 ($):394.0